molecular formula C7H6IN3 B1524613 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190310-30-5

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1524613
CAS No.: 1190310-30-5
M. Wt: 259.05 g/mol
InChI Key: VPWKGXGPJXYHFE-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 4-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]pyridine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to form different reduced forms of the molecule.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or iodine monochloride.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation products may include iodine(V) derivatives.

  • Reduction products can include amines or other reduced forms.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including its potential as a kinase inhibitor.

  • Medicine: Research has investigated its use in the development of anticancer drugs and other therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is structurally similar to other pyrrolo[2,3-b]pyridine derivatives, but its unique iodine substitution and amine group confer distinct chemical and biological properties. Some similar compounds include:

  • 1H-Pyrrolo[2,3-b]pyridine

  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine

  • 6-Amino-1H-pyrrolo[2,3-b]pyridine

Properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWKGXGPJXYHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696646
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-30-5
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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